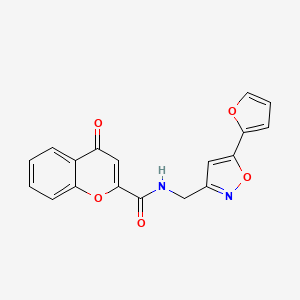![molecular formula C21H14Cl2N2O3S B2625498 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone CAS No. 866049-01-6](/img/structure/B2625498.png)
2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Quinazolinone derivatives, such as the one , have been found to exhibit antimicrobial properties . This makes them potential candidates for the development of new antibiotics, especially in the face of increasing drug resistance.
Anti-inflammatory Activity
Quinazolinones have been studied for their anti-inflammatory effects . This could make them useful in the treatment of conditions characterized by inflammation.
Anticonvulsant Activity
Some quinazolinones have shown anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other conditions characterized by seizures.
Anticancer Properties
Quinazolinones have been found to exhibit anticancer properties . They could potentially be used in the development of new cancer therapies.
Anti-HIV Activity
Certain quinazolinones have demonstrated anti-HIV activity . This suggests they could be used in the development of treatments for HIV/AIDS.
Analgesic Effects
Quinazolinones have also been studied for their analgesic (pain-relieving) effects . This could make them useful in the management of pain.
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)sulfonylmethyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c22-14-10-11-19(17(23)12-14)29(27,28)13-20-24-18-9-5-4-8-16(18)21(26)25(20)15-6-2-1-3-7-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFLFIMECMQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)
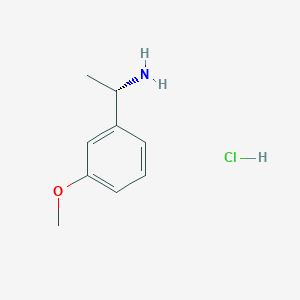
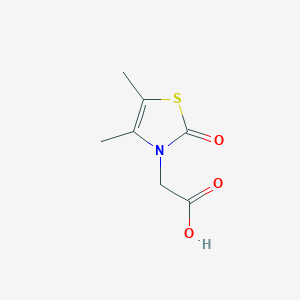
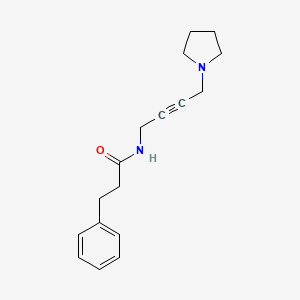

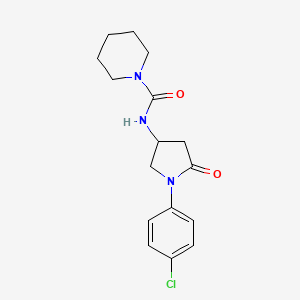
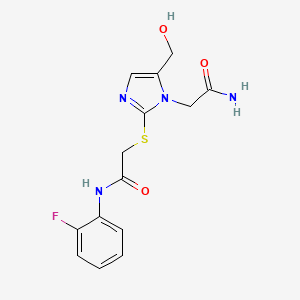
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2625426.png)
![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone](/img/structure/B2625432.png)

![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2625437.png)
